molecular formula C12H12O3 B1600076 1,3,5-Benzenetricarboxaldehyde, 2,4,6-trimethyl- CAS No. 119198-88-8

1,3,5-Benzenetricarboxaldehyde, 2,4,6-trimethyl-

Cat. No. B1600076
M. Wt: 204.22 g/mol
InChI Key: IBNLLMKGXOOWHH-UHFFFAOYSA-N
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Description

“1,3,5-Benzenetricarboxaldehyde, 2,4,6-trimethyl-” is a chemical compound with the molecular formula C12H12O6 . It has a molecular weight of 252.22 .


Synthesis Analysis

This compound is used in the synthesis of a wide range of porous organic cages and covalent organic frameworks . The synthesis of this compound from MFCD00603507 has been reported .


Molecular Structure Analysis

The molecular structure of “1,3,5-Benzenetricarboxaldehyde, 2,4,6-trimethyl-” consists of a benzene ring with three carboxaldehyde groups and three methyl groups attached to it .


Chemical Reactions Analysis

This compound is used as a building block in the construction of covalent organic frameworks (COFs), which are crystalline porous materials . These COFs are constructed using diverse linkage chemistries and can be designed for numerous different functionalities and potential applications .


Physical And Chemical Properties Analysis

The predicted boiling point of “1,3,5-Benzenetricarboxaldehyde, 2,4,6-trimethyl-” is 472.2±45.0 °C and its predicted density is 1.283±0.06 g/cm3 .

Scientific Research Applications

Application 1: Optoelectronic Processes in Covalent Organic Frameworks

  • Summary of the Application: This compound is used as a building block in the synthesis of COFs. These frameworks have numerous potential applications due to their modular construction system, which allows for tailor-made design and an immense variety of building blocks .
  • Methods of Application: The compound undergoes a trifluoroacetic acid catalyzed aldol condensation reaction to form COF-701 with high chemical robustness .
  • Results or Outcomes: The unique combination of reticular chemistry with the molecular control of intrinsic properties paves the way towards the design of new semiconducting materials for (opto-)electronic applications such as sensors, photocatalysts or -electrodes, supercapacitor and battery materials, solar-harvesting devices or light emitting diodes .

Application 2: Electrochromatographic Separation of Nonsteroidal Drugs and Amino Acids

  • Summary of the Application: The compound is used in the in-situ synthesis of the imine-based covalent organic framework LZU1 on the inner walls of capillary columns for open-tubular capillary electrochromatography (OT-CEC) .
  • Methods of Application: The fused-silica capillary was first modified with 3-aminopropyltriethoxysilane and glutaraldehyde. Epitaxial growth of COF-LZU1 on the inner walls was accomplished by Schiff base reaction .
  • Results or Outcomes: The COF-LZU1 coating increases the interactions between analytes and coating, which remarkably improves the CEC separation selectivity of neutral analytes, amino acids and nonsteroidal anti-inflammatory drugs .

Application 3: Fluorescent Detection of Zn2+ Ions

  • Summary of the Application: This compound is used in the synthesis of a novel hydroxyl functionalized covalent organic framework (COF) with fluorescence properties for Zn2+ detection .
  • Methods of Application: The compound reacts with 2,5-dihydroxy-terephthalic-dihydrazide (DHTPz) to form a COF (DHTPz–Bt) that exhibits strong fluorescence .
  • Results or Outcomes: The fluorescence of DHTPz–Bt is quenched upon the introduction of Zn2+ ions. This process is attributed to the coordination between the hydroxyl groups on the phenyls of DHTPz–Bt and Zn2+ ions . This work demonstrates the potential of fluorescent probes by rationally introducing metal ligands .

Application 4: Synthesis of Porous Organic Cages

  • Summary of the Application: This compound is extensively used in the synthesis of a wide range of porous organic cages .
  • Results or Outcomes: The resulting porous organic cages have potential applications in various fields due to their unique properties .

Application 5: Synthesis of Imine-Based Covalent Organic Frameworks

  • Summary of the Application: This compound is used in the synthesis of imine-based covalent organic frameworks .
  • Methods of Application: The compound undergoes a trifluoroacetic acid catalyzed aldol condensation reaction with 2,4,6-Trimethyl-1,3,5-triazine (TMT) to form a chemically robust COF .
  • Results or Outcomes: The resulting COF has potential applications in optoelectronic devices due to its unique properties .

Application 6: Synthesis of Porous Organic Cages

  • Summary of the Application: This compound is extensively used in the synthesis of a wide range of porous organic cages .
  • Results or Outcomes: The resulting porous organic cages have potential applications in various fields due to their unique properties .

Safety And Hazards

The safety information available indicates that this compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Future Directions

The compound is extensively used in the synthesis of a wide range of porous organic cages and covalent organic frameworks . These materials have potential applications in various fields such as sensors, photocatalysts, supercapacitor and battery materials, solar-harvesting devices, and light-emitting diodes . Therefore, the future directions of this compound are likely to be influenced by advancements in these areas.

properties

IUPAC Name

2,4,6-trimethylbenzene-1,3,5-tricarbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O3/c1-7-10(4-13)8(2)12(6-15)9(3)11(7)5-14/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBNLLMKGXOOWHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=C1C=O)C)C=O)C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70471329
Record name 1,3,5-Benzenetricarboxaldehyde, 2,4,6-trimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70471329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3,5-Benzenetricarboxaldehyde, 2,4,6-trimethyl-

CAS RN

119198-88-8
Record name 1,3,5-Benzenetricarboxaldehyde, 2,4,6-trimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70471329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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